9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one
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Overview
Description
9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one is a complex organic compound belonging to the class of naphthofurans This compound is characterized by a fused ring system that includes a naphthalene moiety and a furan ring, with a phenyl group attached to the structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of palladium-catalyzed reverse hydrogenolysis, which allows for the coupling of 2-hydroxy-1,4-naphthoquinones with olefins . This method is advantageous as it does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions would be essential to ensure high yield and purity. Catalysts such as Pd/C (palladium on carbon) are commonly used in these processes due to their efficiency and reusability .
Chemical Reactions Analysis
Types of Reactions
9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in
Properties
CAS No. |
61019-11-2 |
---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
4-phenyl-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one |
InChI |
InChI=1S/C18H16O2/c19-18-17-14(11-20-18)10-13-8-4-5-9-15(13)16(17)12-6-2-1-3-7-12/h1-9,14,16-17H,10-11H2 |
InChI Key |
BVEHHLXJZJDSGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC(=O)C2C(C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
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